Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane
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Overview
Description
Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- is an organotin compound with the molecular formula C_12H_24Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- typically involves the reaction of trimethyltin chloride with the corresponding cyclohexenylmethyl Grignard reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
(CH3)3SnCl+C6H9CH2MgBr→(CH3)3SnCH2C6H9+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the trimethylstannyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of stannic oxide and corresponding oxidized organic products.
Reduction: Formation of reduced tin species and corresponding reduced organic products.
Substitution: Formation of new organotin compounds with different functional groups.
Scientific Research Applications
Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the compound can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- Stannane, trimethyl(1-methylethyl)-
- Stannane, triethyl(1-methylethyl)-
- Stannane, trimethyl[4-(1-methylethyl)phenyl]-
Comparison: Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- is unique due to the presence of the cyclohexenylmethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural difference can influence its behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
100692-35-1 |
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Molecular Formula |
C13H26Sn |
Molecular Weight |
301.06 g/mol |
IUPAC Name |
trimethyl-[(4-propan-2-ylcyclohexen-1-yl)methyl]stannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-8(2)10-6-4-9(3)5-7-10;;;;/h4,8,10H,3,5-7H2,1-2H3;3*1H3; |
InChI Key |
VZZIRLHYPNHRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=CC1)C[Sn](C)(C)C |
Origin of Product |
United States |
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